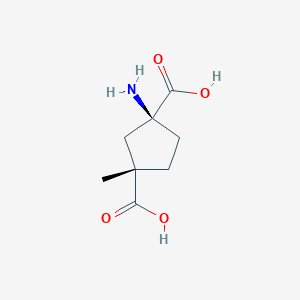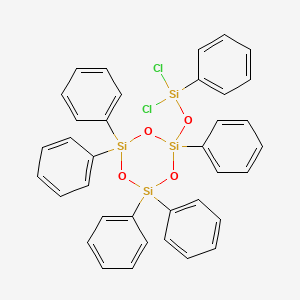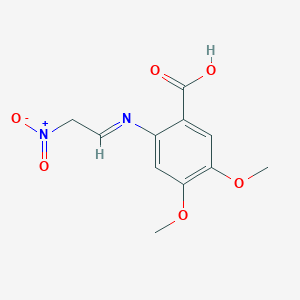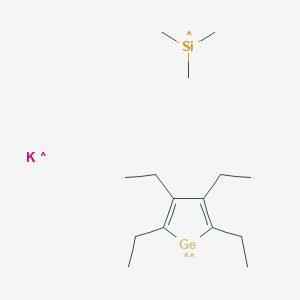![molecular formula C8H19NO5 B14259031 2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) CAS No. 177944-39-7](/img/structure/B14259031.png)
2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) is a complex organic compound characterized by its unique structure, which includes hydroxyl and azanediyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propane-1,2-diol with formaldehyde and a nitrogen source such as ammonia or an amine. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
化学反应分析
Types of Reactions
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The azanediyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
科学研究应用
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) exerts its effects depends on its specific application. In chemical reactions, the hydroxyl and azanediyl groups can interact with various substrates, facilitating different types of transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions employed.
相似化合物的比较
Similar Compounds
- 2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(methylene)]di(propane-1,2-diol)
- 4,4’-[((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)]bis(2-methoxyphenol)
Uniqueness
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) is unique due to its specific combination of hydroxyl and azanediyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
177944-39-7 |
|---|---|
分子式 |
C8H19NO5 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
3-[(2,3-dihydroxy-2-methylpropyl)-hydroxyamino]-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C8H19NO5/c1-7(12,5-10)3-9(14)4-8(2,13)6-11/h10-14H,3-6H2,1-2H3 |
InChI 键 |
GIJYZWJXXKQHME-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(CC(C)(CO)O)O)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
![2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole](/img/structure/B14258984.png)
![(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14259000.png)


![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)

![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)


![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)
